N1-Methyladenosine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLSDSUCHVORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15763-06-1 | |
| Record name | 1-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular and Structural Biochemistry of N1 Methyladenosine
Unique Chemical Properties and Electrostatic Charge of m1A
The methylation of adenosine (B11128) at the N1 position introduces profound changes to its chemical nature. sketchfab.com A primary alteration is a significant increase in the basicity of the nucleobase. sketchfab.comnih.gov Unmodified adenosine has a pKa of 3.5, whereas 1-methyladenosine has a pKa of 8.25, making it a much stronger base. sketchfab.comnih.gov
Consequently, under physiological conditions, the methyl group at the N1 position imparts a positive electrostatic charge to the adenine (B156593) base. uni.lunih.govepa.gov This positive charge is a key feature of m1A, distinguishing it from other modifications like N6-methyladenosine (m6A). uni.lu This charge, along with altered hydrophobicity and stacking properties, allows the m1A nucleobase to participate in non-canonical hydrogen bonding and electrostatic interactions. sketchfab.comnih.gov
Table 1: Comparison of Chemical Properties
| Property | Adenosine | 1-Methyladenosine (m1A) |
|---|---|---|
| pKa | 3.5 sketchfab.comnih.gov | 8.25 sketchfab.comnih.gov |
| Charge (Physiological pH) | Neutral | Positive uni.lunih.gov |
| Base Pairing Face | Watson-Crick nih.gov | Hoogsteen nih.govnih.gov |
Impact of N1-Methylation on Adenosine Base Pairing
The addition of a methyl group to the N1 position, which is located on the Watson-Crick face of the adenine base, directly obstructs the canonical base pairing between adenosine and uridine (B1682114) (or thymidine (B127349) in DNA). nih.govnih.govwikipedia.org This steric hindrance prevents the formation of the standard A-U base pair, which is fundamental to the structure of double-stranded RNA. uni.lunih.gov
The disruption of Watson-Crick pairing by m1A can lead to mismatches and local destabilization of the RNA duplex. uni.lu Instead of the typical pairing, the modified base may engage in non-canonical hydrogen bonding, such as Hoogsteen base pairs, or remain unpaired. nih.govnih.gov This blockage of canonical pairing is a primary mechanism by which m1A exerts its regulatory effects on RNA structure and function. nih.govnih.gov For instance, the presence of m1A in mRNA is thought to impede effective translation by disrupting the base pairing required for decoding on the ribosome. wikipedia.org
Influence of m1A on RNA Secondary and Tertiary Structures
The presence of N1-methyladenosine significantly alters the local and global structure of RNA molecules. nih.gov By blocking Watson-Crick base pairing, m1A can destabilize helical regions and promote alternative secondary structures, such as hairpin loops where the modified base is accommodated in an unpaired state. nih.govnih.gov Studies have shown that m1A can induce transitions from a duplex to a hairpin structure in certain RNA sequences. nih.gov
Beyond secondary structure, m1A plays a crucial role in establishing and stabilizing the complex three-dimensional (tertiary) structures of non-coding RNAs, particularly tRNAs. nih.govnih.gov
Key Research Findings on m1A's Structural Impact:
tRNA Stability: The m1A modification is essential for the correct folding and structural integrity of many tRNAs. nih.gov For example, the m1A9 modification in human mitochondrial tRNALys is critical for it to fold into its proper cloverleaf secondary structure. nih.govnih.gov
L-shape of tRNA: In the initiator methionine tRNA (tRNAiMet), the m1A58 modification is vital for maintaining the stability of its inverted L-shaped tertiary structure. nih.govnih.gov This stabilization is thought to arise from the positive charge introduced by the methylation. metabolomicsworkbench.org
rRNA Structure: In ribosomal RNA, the loss of certain m1A modifications has been shown to affect the topological structure of the ribosome, for instance, impacting the formation of the 60S ribosomal subunit. nih.govnih.gov
The ability of m1A to modulate RNA structure is a key aspect of its function, enabling it to act as a potent chemical switch to control RNA folding and favor specific functional conformations. nih.gov
Modulation of RNA-Protein and RNA-RNA Interactions by m1A
The structural and electrostatic changes induced by this compound serve as signals that can alter the interactions of RNA with proteins and other RNA molecules. nih.govepa.gov
The positive charge and altered conformation of an m1A-containing RNA can directly influence the binding of RNA-binding proteins (RBPs). uni.lu A specific family of "reader" proteins, containing a YTH domain, has been identified to recognize m1A-modified RNA. uni.luatamanchemicals.com
Table 2: m1A Reader Proteins and Their Function
| Reader Protein | Function Associated with m1A Binding |
|---|---|
| YTHDF1 | Recognizes m1A-modified transcripts. uni.lu |
| YTHDF2 | Binds to m1A-modified RNA, which can lead to the destabilization and degradation of the transcript. nih.govuni.lu |
| YTHDF3 | Recognizes m1A and can affect the stability of the modified mRNA. nih.gov |
| YTHDC1 | Recognizes m1A and is involved in regulating the splicing of modified RNAs. uni.luatamanchemicals.com |
The interaction with these reader proteins is a primary mechanism through which m1A modification regulates gene expression post-transcriptionally, affecting RNA stability, splicing, and translation. atamanchemicals.commetabolomicsworkbench.org
Furthermore, m1A modification can also modulate RNA-RNA interactions. For example, the presence of m1A in the 3' untranslated region (3'UTR) of an mRNA can hinder the binding of microRNAs (miRNAs), thereby affecting the competing endogenous RNA (ceRNA) regulatory network. metabolomicsworkbench.org
Transcriptome Wide Distribution and Context Specific Localization of N1 Methyladenosine
N1-Methyladenosine in Transfer RNA (tRNA)
In tRNA, m1A is a common modification that significantly contributes to its structural integrity and function. researchgate.net It is found at several positions, including 9, 14, 16, 22, 57, and 58, depending on the specific tRNA and organism. mdpi.comacs.orgencyclopedia.pub
The methylation at the N1 position of adenosine (B11128) prevents it from forming a standard Watson-Crick pair with uracil. mdpi.com Instead, it promotes the formation of non-canonical base pairs using its Hoogsteen edge, which are vital for establishing the complex three-dimensional L-shape of tRNA. acs.org
m1A58: This is one of the most highly conserved m1A modifications, located in the TΨC loop of tRNAs across bacteria, archaea, and eukaryotes. nih.govoup.com It is particularly crucial for stabilizing the tRNA's tertiary structure. nih.gov The positive charge introduced by the methylation at position 58 is thought to stabilize the "elbow" region of the tRNA's tertiary structure. nih.gov Structurally, A58 typically forms a reverse Hoogsteen pair with the conserved U54 residue, a key interaction for maintaining the correct tRNA architecture. researchgate.netnih.gov This modification is found in all eukaryotic initiator tRNAs (tRNAiMet), highlighting its indispensable role. oup.com
m1A9: This modification is frequently found in mitochondrial tRNAs, in contrast to cytoplasmic tRNAs where N1-methylguanosine (m1G) is more common at this position. nih.govacs.org The m1A9 modification is essential for the correct folding of certain mitochondrial tRNAs, such as human mitochondrial tRNALys. nih.gov
m1A14 and m1A22: The specific roles of m1A14 and m1A22 are less understood. nih.gov m1A14 has been identified in a limited number of mammalian cytoplasmic tRNAs. acs.org The m1A22 modification is catalyzed by the TrmK enzyme, which is found widely in Gram-positive bacteria but not in eukaryotes or archaea. acs.org
The presence of m1A is critical for both the secondary and tertiary structure of tRNA. The modification promotes the correct folding of the tRNA into its functional cloverleaf secondary structure. nih.gov For instance, the absence of the m1A9 modification in human mitochondrial tRNALys prevents it from folding into the standard cloverleaf shape. nih.gov
At the level of tertiary structure, m1A modifications are vital for stability. The m1A58 modification is essential for maintaining the stable, inverted L-shaped tertiary structure of initiator tRNAiMet. oup.commdpi.com This stabilization is crucial for the initiation of protein translation. oup.com Knocking down the enzyme that removes m1A58 (the demethylase ALKBH1) leads to an increase in the cellular levels of tRNAiMet, supporting the role of m1A58 in stabilizing the molecule. oup.com
Conserved Positions (e.g., m1A9, m1A14, m1A58) and Their Structural Significance
This compound in Ribosomal RNA (rRNA)
This compound is also a key modification in ribosomal RNA, primarily occurring in the large ribosomal subunit, where it influences the ribosome's assembly and functional capabilities. nih.govlafontainelab.com
The locations of m1A in rRNA are highly conserved across different species.
| Organism | Ribosomal RNA | Modification Site(s) | Corresponding Site in Human 28S |
| S. cerevisiae (Yeast) | 25S | m1A645, m1A2142 | m1A1322, m1A3625 |
| H. sapiens (Human) | 28S | m1A1322, m1A3625 | N/A |
| M. musculus (Mouse) | 28S | m1A1136, m1A3301 | m1A1322, m1A3625 |
Data sourced from multiple studies. nih.govbiorxiv.orgmdpi.com
In the yeast Saccharomyces cerevisiae, two m1A sites are present in the 25S rRNA at positions 645 and 2142. nih.gov These sites correspond to positions in the human 28S rRNA. The modification at yeast position 645 is equivalent to m1A1322 in human 28S rRNA, while the yeast 2142 site corresponds to m1A3625 in humans. nih.govresearchgate.net Similarly, these sites are conserved in mice at positions 1136 and 3301 of the 28S rRNA. nih.govmdpi.com
The m1A modification in rRNA is structurally and functionally significant, playing a critical role in the biogenesis of the ribosome. nih.govlafontainelab.com rRNA modifications, in general, help to stabilize the secondary and tertiary structures of the rRNA scaffold, which is essential for the efficiency and accuracy of translation. nih.gov
The loss of the m1A modification at position 645 in yeast (and its homolog m1A1322 in humans) has been shown to alter the conformation of domain I of the large ribosomal subunit. biorxiv.org This structural change impairs the proper folding of the 60S subunit, leading to defects in ribosome assembly. researchgate.net Functionally, this can cause problems in translation initiation, specifically by hindering the efficient loading of the mature 60S subunit onto the 43S pre-initiation complex. biorxiv.org The absence of this single methylation is significant enough to impact the production of specific proteins, particularly those involved in metabolism. biorxiv.org In human cells, the loss of the enzyme that installs the m1A1322 modification can lead to impaired 60S subunit production and can induce p53-dependent cell death. mdpi.comresearchgate.net This underscores the importance of this specific rRNA modification for ribosome integrity and cell viability.
Specific Modification Sites in Ribosomal Subunits
This compound in Messenger RNA (mRNA)
While most abundant in tRNA and rRNA, m1A has also been identified as a reversible modification in eukaryotic mRNA. oup.comencyclopedia.pub Its presence and distribution along the mRNA transcript appear to be context-dependent and play a role in regulating gene expression, particularly translation. mdpi.comnih.gov
In mammals and plants, m1A sites are often found to be enriched in specific regions of mRNA transcripts. plantae.orgnih.gov Several studies report an enrichment of m1A near the start codon and within the 5' untranslated region (5'UTR). mdpi.comnih.gov This positioning is significant, as m1A modifications in the 5'UTR can destabilize local RNA secondary structures, which may facilitate the initiation of protein translation. mdpi.com However, other studies in mouse neurons have also identified m1A peaks in the 3'UTR and near the stop codon, suggesting varied roles depending on location. nih.gov
The distribution and function of m1A can also vary significantly between different organisms. In dinoflagellates, for example, m1A is the most prevalent internal mRNA modification, far more common than in other eukaryotes. embopress.org In these organisms, m1A is primarily located in the 3'UTR and its presence is negatively correlated with the efficiency of translation. embopress.org In the plant petunia, m1A abundance varies between different tissues and developmental stages, with the highest levels observed in mature and senescing tissues. plantae.org
The dynamic nature of m1A in mRNA suggests it is a regulatory mark. Its presence can be detrimental to the translation elongation process if located within the coding sequence, as it can slow or stall ribosomes. researchgate.net The discovery of dedicated "writer" (methyltransferase) and "eraser" (demethylase) enzymes for mRNA m1A indicates a sophisticated system for regulating gene expression at the post-transcriptional level. nih.gov
Global Abundance and Stoichiometry in Eukaryotic mRNA
The abundance of m1A in eukaryotic mRNA is generally low compared to other modifications like N6-methyladenosine (m6A). In mammalian cells, the molar ratio of m1A to adenosine (A) in mRNA ranges from approximately 0.015% to 0.054%. biorxiv.orgnih.govoup.comnih.govembopress.org This level is estimated to be about 5% to 10% of the m6A levels in the same cells. nih.gov In mammalian tissues, the m1A/A ratio can be slightly higher, reaching up to 0.16%. nih.govnih.gov
Differential Distribution in mRNA Regions (5' UTR, CDS, 3' UTR)
The distribution of m1A along mRNA transcripts is not random and shows a clear preference for specific regions. A predominant feature of m1A in nuclear-encoded mRNAs is its enrichment in the 5' untranslated region (UTR). biorxiv.orgembopress.orgnih.govcd-genomics.com Specifically, m1A sites are often located near the translation start codon. nih.govnih.govnih.gov This strategic placement suggests a role in regulating translation initiation.
While the 5' UTR is a primary site for m1A, the modification is also found in the coding sequence (CDS) and the 3' UTR, although the distribution can vary. biorxiv.orgnih.govnih.gov For instance, in mouse cortical neurons, m1A peaks are found in the 5' UTR, near the start codon, in the 3' UTR, and near the stop codon. nih.gov In contrast, some studies on dinoflagellates have revealed a strikingly different pattern, with the majority of m1A sites located in the 3' UTR and around the stop codon. biorxiv.orgembopress.org This highlights that the regional distribution of m1A can be species-specific and context-dependent.
The location of m1A within the mRNA has functional implications. For example, m1A in the 5' UTR, particularly at the cap, is associated with enhanced translation efficiency, whereas m1A within the CDS has been reported to have no effect on or even inhibit translation in nuclear-encoded mRNAs. nih.govnih.govresearchgate.net
Contextual Differences in Nuclear-Encoded vs. Mitochondrial mRNA
A significant distinction in m1A distribution exists between nuclear-encoded and mitochondrial-encoded mRNAs. While nuclear-encoded mRNAs predominantly feature m1A in their 5' UTRs, mitochondrial mRNAs (mt-mRNAs) show a contrasting pattern. In mt-mRNAs, m1A modifications are primarily located within the coding sequence (CDS). nih.govnih.gov
This differential localization is linked to distinct functional outcomes. The presence of m1A in the CDS of mt-mRNA is associated with the inhibition of protein translation. nih.govnih.govresearchgate.net This is in stark contrast to the translation-promoting role often attributed to 5' UTR m1A in nuclear transcripts.
Furthermore, the enzymatic machinery responsible for m1A deposition differs between these cellular compartments. In mitochondria, the methyltransferases TRMT10C and TRMT61B are responsible for m1A modifications in both mitochondrial tRNAs and some mt-mRNAs. oup.comresearchgate.netoup.com
Species-Specific Variation in mRNA m1A Abundance
The abundance and distribution of m1A in mRNA can vary significantly across different species. While mammalian cells exhibit a relatively low m1A/A ratio, some organisms display a much higher prevalence of this modification. A notable example is the dinoflagellate, where m1A, not m6A, is the most abundant internal mRNA modification. embopress.orgembopress.org In the dinoflagellate species Amphidinium carterae, up to 3.05% of adenosines in mRNA are modified with m1A, a remarkably high level compared to the 0.2%–0.6% typically seen for m6A in many other species. embopress.org
The distribution pattern also shows species-specific differences. In mammals and the plant Petunia, m1A is enriched in the 5' UTR. oup.com In contrast, dinoflagellates show a strong enrichment of m1A in the 3' UTR. biorxiv.orgembopress.org These variations suggest that the regulatory roles and the enzymatic machinery for m1A may have evolved differently across eukaryotic lineages.
This compound in Non-coding RNAs (ncRNAs)
Beyond mRNA, m1A is also present in various non-coding RNAs, where it plays important regulatory roles.
Presence in Long Non-coding RNAs (lncRNAs)
This compound has been identified as a modification in long non-coding RNAs (lncRNAs). oup.comnih.govoup.comarraystar.comfrontiersin.orgmdpi.comnih.gov LncRNAs are transcripts longer than 200 nucleotides with limited or no protein-coding potential that are increasingly recognized for their diverse regulatory functions. The presence of m1A on lncRNAs suggests a role for this modification in modulating lncRNA structure, stability, and interactions with other molecules, such as RNA-binding proteins. frontiersin.orgnih.govresearchgate.net
Studies in colorectal cancer and bladder cancer have profiled the m1A landscape in lncRNAs, revealing distinct distribution patterns and identifying differentially methylated lncRNAs associated with the disease. nih.govfrontiersin.org This indicates that m1A modification of lncRNAs could be involved in disease pathogenesis. Furthermore, m1A modification can participate in the competing endogenous RNA (ceRNA) network, where lncRNAs can regulate mRNA expression by competing for shared microRNAs. nih.govresearchgate.netelifesciences.orgbiorxiv.org
Presence in Circular RNAs (circRNAs)
Circular RNAs (circRNAs) are a class of covalently closed RNA molecules that are generally stable and can function as miRNA sponges, protein scaffolds, or even be translated. oup.compreprints.org Evidence suggests that m1A modification is also present on circRNAs. nih.govresearchgate.netelifesciences.orgbiorxiv.org
The functional consequence of m1A in circRNAs is an active area of investigation. It has been proposed that m1A modification could influence the translation of circRNAs, which typically lack a 5' cap and rely on cap-independent translation mechanisms. nih.govoup.compreprints.org Similar to lncRNAs, m1A-modified circRNAs can also participate in ceRNA networks, influencing gene expression by sequestering miRNAs. nih.govresearchgate.netelifesciences.orgbiorxiv.org The study of m1A in circRNAs is revealing another layer of post-transcriptional gene regulation.
Other Small Non-coding RNAs
Beyond the well-documented presence of this compound (m1A) in transfer RNA (tRNA) and ribosomal RNA (rRNA), this modification has also been identified in other small non-coding RNA (sncRNA) species. The distribution and functional implications of m1A in these molecules are areas of active investigation, with current research highlighting significant roles in post-transcriptional gene regulation and cellular stress responses.
tRNA-Derived Fragments (tRFs)
Substantial evidence points to the high prevalence of m1A in tRNA-derived fragments (tRFs), a class of sncRNAs generated from the cleavage of mature or precursor tRNAs. nih.govresearchgate.net These fragments are not random degradation products but functional molecules involved in processes such as the regulation of gene expression and ribosome biogenesis. nih.gov
Notably, m1A modification is frequently found in 3'-tRFs (also known as 3'-tsRNAs), which are derived from the 3' end of tRNAs. nih.gov A common site for this modification is position 58 of the precursor tRNA, which is located in the T-loop. nih.gov The presence of m1A at this position appears to be crucial for the function of certain tRFs. For instance, in bladder cancer, the m1A modification on a subset of tRFs, regulated by the TRMT6/TRMT61A methyltransferase complex, can prevent these tRFs from silencing target genes involved in the unfolded protein response. nih.gov This suggests that m1A can act as a functional switch, modulating the gene silencing activity of tRFs. researchgate.netnih.gov The demethylase ALKBH3 has also been shown to regulate the cleavage of tRNAs to produce tRFs by removing m1A modifications. mdpi.commdpi.com
MicroRNAs (miRNAs)
The epitranscriptomic landscape of microRNAs (miRNAs), which are key regulators of post-transcriptional gene silencing, is also known to include various chemical modifications. nih.govthno.org While N6-methyladenosine (m6A) is a more extensively studied modification in the context of miRNA processing, evidence for the presence of m1A is also emerging. nih.govresearchgate.net
Studies have identified m1A in mature miRNAs. nih.govresearchgate.net For example, analysis of small RNAs in gastric cancer cell lines revealed the presence of m1A, suggesting its potential involvement in disease-specific regulatory mechanisms. nih.gov However, compared to its role in tRNA and mRNA, the precise location, prevalence, and functional consequences of m1A in the broader context of miRNA biogenesis and function are still under investigation.
Vault RNAs (vtRNAs) and Small Nucleolar RNAs (snoRNAs)
Current research has not extensively documented the presence of this compound in vault RNAs (vtRNAs) or small nucleolar RNAs (snoRNAs). researchgate.net Vault RNAs are components of the large vault ribonucleoprotein complex and have been linked to processes like nucleocytoplasmic transport. researchgate.net The processing of vtRNAs into smaller regulatory RNAs is known to be influenced by other modifications, such as 5-methylcytosine (B146107) (m5C). thno.orgresearchgate.netfrontiersin.org
Small nucleolar RNAs primarily function to guide the chemical modification (specifically 2'-O-methylation and pseudouridylation) of other RNA molecules like rRNA and snRNAs. csic.eswikipedia.orgoup.com While snoRNAs themselves undergo modification, m1A has not been identified as a common or functionally significant modification within this class of ncRNAs to date. wikipedia.orgresearchgate.net
Interactive Table of m1A in Other Small Non-coding RNAs
| RNA Type | Presence of m1A | Context-Specific Localization & Findings | Putative Function |
| tRNA-Derived Fragments (tRFs) | High | Frequently found in 3'-tRFs, originating from position 58 (T-loop) of the precursor tRNA. nih.govnih.gov Levels can be regulated by enzymes like TRMT6/TRMT61A and ALKBH3. nih.govmdpi.com | Modulates the gene silencing activity of tRFs; involved in cellular stress responses. researchgate.netnih.gov |
| MicroRNAs (miRNAs) | Detected | Identified in mature miRNAs in specific contexts, such as gastric cancer cell lines. nih.gov | The precise function is still largely under investigation but may be involved in disease-related gene regulation. nih.govresearchgate.net |
| Vault RNAs (vtRNAs) | Not prominently detected | Research to date has not provided strong evidence for m1A modification. Other modifications like m5C are known to be involved in their processing. researchgate.netfrontiersin.org | Not applicable based on current findings. |
| Small Nucleolar RNAs (snoRNAs) | Not prominently detected | No significant evidence for widespread m1A modification in snoRNAs has been reported. wikipedia.orgresearchgate.net | Not applicable based on current findings. |
Enzymatic Regulation of N1 Methyladenosine Homeostasis
"Writer" Methyltransferases
"Writer" enzymes, or methyltransferases, are responsible for catalyzing the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the N1 position of adenine (B156593) residues in RNA. mdpi.com Several distinct methyltransferases have been identified, each with specific subcellular localizations and substrate preferences, targeting tRNA, rRNA, and mRNA. frontiersin.orgacs.org
The primary writer of m1A in the cytoplasm is the TRMT6/TRMT61A complex. mdpi.comoup.com This complex is a heterotetramer, composed of two catalytic subunits (TRMT61A) and two non-catalytic subunits (TRMT6). oup.comresearchgate.net The division of labor within the complex is precise: TRMT61A contains the SAM-binding site and performs the catalytic methyl transfer, while TRMT6 is essential for binding the substrate tRNA. oup.comresearchgate.netoup.com
The TRMT6/TRMT61A complex methylates the vast majority of cytoplasmic tRNAs at adenosine (B11128) 58 (m1A58), a modification critical for the structural stability of the tRNA's T-loop. mdpi.comoup.com Beyond its primary role with tRNAs, the complex can also install m1A modifications on a subset of nuclear-encoded mRNAs. These target mRNAs often contain a sequence motif, GUUCRA (where R is A or G), and a T-loop-like secondary structure that mimics the feature recognized by the complex in tRNAs. mdpi.comoup.comnih.gov This modification on mRNA has been linked to the regulation of translation. oup.comresearchgate.net
Table 1: Key Features of the TRMT6/TRMT61A Complex
| Feature | Description |
|---|---|
| Composition | Heterotetramer of TRMT6 and TRMT61A subunits. |
| Subunit Roles | TRMT61A: Catalytic subunit, binds S-adenosyl-L-methionine (SAM). TRMT6: Non-catalytic, required for tRNA substrate binding. | | Location | Cytoplasm. | | Primary Substrates | Cytoplasmic tRNAs (at position A58). | | Secondary Substrates | Nuclear-encoded mRNAs with a T-loop-like structure and GUUCRA motif. | | Function | Stabilizes tRNA structure; regulates mRNA translation. mdpi.comoup.comresearchgate.net |
TRMT61B is a key m1A methyltransferase located in the mitochondria. mdpi.comgenecards.org It is functionally homologous to the TRMT6/TRMT61A complex but operates independently. TRMT61B is responsible for installing the m1A modification at position 58 (m1A58) in various mitochondrial tRNAs (mt-tRNAs), including those for Leucine, Lysine (B10760008), and Serine. genecards.orguniprot.org
In addition to its role in modifying mt-tRNAs, TRMT61B also targets mitochondrial ribosomal RNA (rRNA) and messenger RNA (mRNA). genecards.orguniprot.org It has been shown to catalyze the formation of m1A at position 947 of the mitochondrial 16S rRNA, a modification likely important for the structure and function of the mitoribosome. uniprot.orgresearchgate.net Furthermore, TRMT61B can methylate certain mitochondrial mRNAs, such as MT-ND5, which can interfere with mitochondrial translation. genecards.orguniprot.org
TRMT10C, also known as MRPP1, is another crucial mitochondrial methyltransferase. acs.orgmdpi.com A remarkable feature of TRMT10C is its dual specificity; it can catalyze the formation of both N1-methyladenosine (m1A) and N1-methylguanosine (m1G) at position 9 of mitochondrial tRNAs. acs.orgmdpi.com This modification at position 9 is vital for the correct folding and stability of mt-tRNAs. mdpi.com
TRMT10C also plays a role in the broader context of mitochondrial RNA processing. It has been identified as a component of the mitochondrial RNase P complex, which is involved in the 5'-end processing of precursor tRNAs. mdpi.com Like TRMT61B, TRMT10C has also been implicated in methylating mitochondrial mRNA. Specifically, it can install a single m1A modification in the MT-ND5 mRNA, with methylation levels observed to be highly tissue-specific and developmentally regulated, leading to translational repression. acs.org
Ribosomal RNA Processing 8 (RRP8), also known as Nucleomethylin (NML) in mammals, is the methyltransferase responsible for m1A modification in the large subunit of ribosomal RNA (rRNA). biologists.comresearchgate.net In yeast, Rrp8p methylates adenosine at position 645 (A645) in the 25S rRNA. oup.com The human homolog, NML/RRP8, is required for the m1A modification in the 28S rRNA at position A1309. biologists.com
This modification is not only a structural feature but is also functionally linked to ribosome biogenesis. biologists.comoup.com The activity of RRP8 is important for the formation of the 60S ribosomal subunit. biologists.com Depletion of NML/RRP8 has been shown to impair ribosome production and can activate p53-dependent pathways, thereby linking rRNA modification directly to cell proliferation control. biologists.com
While the TRMT and RRP8 families represent the major known m1A writers, research suggests the existence of other enzymes with this function. In Saccharomyces cerevisiae, in addition to Rrp8p modifying position A645, a previously uncharacterized protein, YBR141C, was identified as the methyltransferase Bmt2 (Base methyltransferase of 25S RNA). d-nb.info Bmt2 is responsible for the second m1A modification in 25S rRNA at position A2142. d-nb.info The discovery of Bmt2 was achieved through systematic screening of deletion mutants of putative RNA methyltransferases. d-nb.info
In bacteria, the enzyme TrmI is responsible for m1A58 methylation and functions as a homotetramer, suggesting an evolutionary link to the eukaryotic TRMT6/TRMT61A complex. nih.gov The ongoing search for new m1A methyltransferases, particularly for the remaining unmodified m1A sites in various organisms and RNA types, involves homology searches and screening of uncharacterized putative methyltransferases. illinois.edu These studies highlight that the complete catalog of m1A writers may not yet be fully realized.
RRP8: Ribosomal RNA-Processing Related Methylation
"Eraser" Demethylases
The m1A modification is reversible, a process mediated by "eraser" enzymes that belong to the AlkB homolog (ALKBH) family of dioxygenases. mdpi.comnih.gov These enzymes remove the methyl group from the N1 position of adenine, restoring it to its unmodified state and thereby providing a dynamic layer of epitranscriptomic regulation. nih.govnih.gov
The primary m1A demethylases identified in humans are ALKBH1 and ALKBH3, with the fat mass and obesity-associated protein (FTO) also showing some activity towards m1A. mdpi.comresearchgate.net
ALKBH1 : This enzyme is predominantly a tRNA demethylase. nih.govptbioch.edu.pl It removes m1A modifications, particularly from position 58 (m1A58), in a variety of tRNAs, including the initiator methionine tRNA (tRNAiMet). nih.govnih.gov By demethylating tRNA, ALKBH1 can attenuate translation initiation and elongation, and this process is responsive to cellular nutrient status, such as glucose availability. nih.govresearchgate.net
ALKBH3 : Initially known for its role in repairing alkylated DNA, ALKBH3 is now recognized as the only known mRNA m1A demethylase in humans. nih.govnih.gov It can also demethylate m1A and N3-methylcytosine (m3C) in tRNA. mdpi.comnih.gov The demethylation of m1A in the 5' UTR of mRNA by ALKBH3 suggests it has a role in regulating transcription and translation. nih.gov
FTO : While FTO is primarily known as an m6A demethylase, it has also been found to possess demethylase activity towards m1A. mdpi.com
The existence of these eraser enzymes underscores the dynamic nature of m1A modification, allowing cells to fine-tune RNA function in response to developmental cues and environmental signals. nih.gov
Table 2: Primary m1A Demethylases and Their Substrates
| Eraser Enzyme | Primary Substrate(s) | Cellular Location | Key Function |
|---|---|---|---|
| ALKBH1 | tRNA (specifically m1A58) | Cytoplasm | Regulates translation initiation and elongation in response to nutrient availability. nih.govptbioch.edu.plresearchgate.net |
| ALKBH3 | mRNA, tRNA | Nucleus/Cytoplasm | Removes m1A from mRNA, influencing gene expression; repairs alkylation damage. nih.govnih.gov |
| FTO | m6A (primary), m1A | Nucleus/Cytoplasm | Primarily an m6A eraser, but also shows activity against m1A. mdpi.com |
Compound Information
Table 3: List of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| 1-Methyladenosine | 44196 |
| S-adenosyl-L-methionine | 34755 |
| Adenosine | 60961 |
| Guanosine | 135398633 |
| N1-methylguanosine | 114781 |
| N3-methylcytosine | 71403 |
ALKBH1: Demethylation in tRNAs and Functional Impact
ALKBH1 is recognized as the first identified tRNA demethylase in mammals. nih.govnih.govnih.gov Its primary function is to remove the methyl group from m1A found in various transfer RNAs (tRNAs), with a notable specificity for m1A at position 58 (m1A58) located in the T-loop of the tRNA structure. metabolomicsworkbench.orgsketchfab.com This modification site is crucial for tRNA stability and function. sketchfab.com
The demethylation of tRNA by ALKBH1 has a significant impact on protein synthesis. By removing the m1A mark, particularly from the initiator tRNA (tRNAiMet), ALKBH1 can attenuate the initiation of translation. sketchfab.comnih.govnih.gov This enzymatic activity also decreases the recruitment of tRNAs to polysomes, thereby affecting translation elongation. nih.gov This regulatory process is not static; it is a dynamic response to cellular conditions, such as glucose availability, highlighting a mechanism for post-transcriptional gene expression control through reversible tRNA methylation. nih.govnih.govnih.gov The removal of m1A by ALKBH1 can also destabilize the tRNA structure, making it more susceptible to cleavage. nih.gov
ALKBH3: mRNA and tRNA Demethylase Activity
ALKBH3 is another vital m1A demethylase with a broader substrate range than ALKBH1, acting on both messenger RNA (mRNA) and tRNA. sketchfab.comciteab.comuni-freiburg.de In addition to m1A, ALKBH3 can also demethylate 3-methylcytidine (B1283190) (m3C) in tRNA. uni-freiburg.defishersci.ie
In the context of mRNA, ALKBH3-mediated demethylation influences transcript stability. dsmz.de Depletion of ALKBH3 leads to an increase in m1A levels, which can result in the destabilization of mRNAs that contain this mark, suggesting a complex regulatory role. dsmz.de For tRNA, the demethylase activity of ALKBH3 renders the tRNA more sensitive to cleavage by the ribonuclease angiogenin (B13778026) (ANG). uni-freiburg.defishersci.ca This cleavage results in the production of tRNA-derived small RNAs (tDRs), which have been implicated in promoting cancer cell proliferation, migration, and invasion. uni-freiburg.defishersci.ca The enzymatic kinetics of ALKBH3 are comparable to ALKBH1, and it shows a preference for structured loop RNAs over linear sequences. fishersci.ie
ALKBH7 and FTO: Emerging Roles in m1A Demethylation
While ALKBH1 and ALKBH3 are the most prominent m1A erasers, ALKBH7 and the fat mass and obesity-associated protein (FTO) also contribute to m1A homeostasis.
ALKBH7 is uniquely located within the mitochondria. citeab.comepa.gov Its function is to demethylate m1A in nascent polycistronic mitochondrial RNA, specifically targeting residues within the precursor regions of mitochondrial tRNAs like mt-tRNALeu1. citeab.comepa.gov This role highlights the compartment-specific regulation of RNA modifications within the cell.
FTO was the first RNA demethylase to be discovered, initially characterized by its ability to remove N6-methyladenosine (m6A). fishersci.ca Subsequent research revealed that FTO also possesses demethylase activity towards m1A, particularly in tRNAs. sketchfab.comguidetopharmacology.orgciteab.comscielo.br By catalyzing the demethylation of m1A in tRNA, FTO can directly inhibit translation, which in turn can suppress the proliferation and survival of tumor cells. guidetopharmacology.orgscielo.br
Mechanisms of m1A Demethylation
The demethylation of this compound by the ALKBH and FTO enzymes is an oxidative process. These enzymes are part of the superfamily of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. metabolomicsworkbench.orgcenmed.com The catalytic mechanism requires molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate as a co-substrate. nih.gov ALKBH enzymes utilize this system to hydroxylate the methyl group on the N1 position of adenosine, leading to its removal as formaldehyde (B43269) and the restoration of the original adenosine base. This reaction makes the m1A modification reversible, allowing for dynamic regulation of RNA function in response to cellular signals.
"Reader" Proteins and Effectors
The biological functions of m1A modifications are executed by a class of proteins known as "readers," which specifically recognize and bind to the m1A-modified site on an RNA molecule. sketchfab.comguidetopharmacology.org This interaction is a critical step that dictates the downstream fate of the modified RNA, influencing processes such as RNA stability, splicing, and translation. sketchfab.comresearchgate.netmetabolomicsworkbench.org
RNA-Binding Proteins (RBPs) Interacting with m1A
A variety of RNA-Binding Proteins (RBPs) have been identified that interact with m1A. researchgate.netguidetopharmacology.org The recognition of m1A by these proteins is often dependent on the surrounding sequence and the structural context of the RNA. researchgate.netmetabolomicsworkbench.org The interaction between an RBP and a modified RNA can be highly specific and is fundamental to the regulation of gene expression at the post-transcriptional level. researchgate.netguidetopharmacology.org While the YTH domain family is a prominent group of m1A readers, other proteins, such as HRSP12, have also been shown to recognize m1A, demonstrating the complexity of the m1A interactome. thno.orgresearchgate.net
YTH Domain-Containing Proteins (e.g., YTHDF2) and Downstream Effects
The YTH domain-containing family of proteins, which includes YTHDF1, YTHDF2, and YTHDF3, are the best-characterized readers of m1A. sketchfab.comnih.govnih.gov These proteins were initially discovered as readers for the more abundant m6A modification but were subsequently found to bind directly to m1A as well. nih.govnih.govnih.gov
YTHDF2 is a key reader protein that links m1A modification to RNA decay. Structural and biochemical studies have shown that YTHDF2 uses a conserved hydrophobic pocket within its YTH domain to recognize the m1A mark, the same pocket it uses for m6A binding. nih.govnih.govusp.br Upon binding to an m1A-modified mRNA, YTHDF2 recruits the cellular mRNA decay machinery. This action promotes the destabilization and subsequent degradation of the transcript. dsmz.denih.gov Consequently, the depletion of YTHDF2 in cells leads to an increased abundance and a longer half-life of m1A-containing mRNAs. dsmz.deusp.br
Research has also uncovered cooperative effects between different RNA modifications. For instance, the RBP HRSP12 can recognize m1A and in turn promote a more efficient interaction of YTHDF2 with a nearby m6A mark on the same transcript, accelerating mRNA degradation. thno.orgresearchgate.net This indicates a sophisticated crosstalk between different epitranscriptomic marks in regulating gene expression.
Research Findings on 1-Methyladenosine Regulation
| Category | Protein | RNA Target | Function/Effect | Key Findings |
|---|---|---|---|---|
| Erasers (Demethylases) | ALKBH1 | tRNA (esp. m1A58) | Demethylation | Regulates translation initiation and elongation by removing m1A from tRNA, a process responsive to glucose levels. nih.govnih.govnih.gov |
| ALKBH3 | mRNA, tRNA | Demethylation | Removes m1A from mRNA and tRNA; demethylation of tRNA makes it susceptible to cleavage by angiogenin, generating tDRs. uni-freiburg.defishersci.ca | |
| ALKBH7 | Mitochondrial pre-tRNA | Demethylation | Functions specifically within mitochondria to demethylate m1A in nascent mitochondrial RNAs. citeab.comepa.gov | |
| FTO | tRNA | Demethylation | Initially known as an m6A eraser, it also demethylates m1A in tRNA, leading to inhibition of translation. sketchfab.comguidetopharmacology.orgscielo.br | |
| Readers (Effectors) | YTHDF1/3 | mRNA | Binding/Recognition | Recognize m1A and are implicated in regulating translation. sketchfab.comnih.govnih.gov |
| YTHDF2 | mRNA | Binding/Recognition | Binds to m1A-modified mRNA and recruits decay machinery, leading to transcript destabilization and degradation. dsmz.denih.gov |
The cellular concentration of this compound (m1A) is dynamically managed by two opposing classes of enzymes: "writers" that install the modification and "erasers" that remove it. epa.govbrightpathlabs.com This reversible process allows for precise control over the location and abundance of m1A on various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). thegoodscentscompany.comnih.gov
Writers (Methyltransferases): The "writer" enzymes, or methyltransferases, are responsible for catalyzing the transfer of a methyl group from a donor molecule, S-adenosylmethionine, to the N1 position of adenine residues on RNA. nih.govnih.gov Several methyltransferases have been identified to have m1A writer activity. The TRMT6/TRMT61A complex is a key writer for m1A at position 58 of cytoplasmic tRNAs. brightpathlabs.comthegoodscentscompany.com In mitochondria, TRMT61B and TRMT10C are the primary methyltransferases. brightpathlabs.comthegoodscentscompany.com TRMT61B is responsible for m1A58 modification in mitochondrial tRNAs and has also been shown to methylate mitochondrial rRNA. epa.govbrightpathlabs.com TRMT10C specifically catalyzes the m1A modification at position 9 of mitochondrial tRNAs. brightpathlabs.comthegoodscentscompany.com Other identified m1A methyltransferases include NML, BMT2, and MTR1. brightpathlabs.comcenmed.com
Erasers (Demethylases): The removal of the m1A modification is carried out by "eraser" enzymes, which are demethylases. epa.govbrightpathlabs.com These enzymes belong to the AlkB homolog (ALKBH) family of α-ketoglutarate-dependent dioxygenases. wikipedia.org ALKBH1 and ALKBH3 are well-characterized m1A demethylases. epa.govuni.lu ALKBH1 primarily removes m1A from cytoplasmic tRNA, thereby influencing tRNA stability and translation initiation. epa.govwikipedia.org ALKBH3 has been shown to demethylate m1A in both tRNA and mRNA. epa.govwikipedia.orgguidetopharmacology.org Another member of this family, ALKBH7, functions in the mitochondria. wikipedia.org The fat mass and obesity-associated protein (FTO), initially identified as an m6A demethylase, has also been found to possess the ability to erase m1A modifications. brightpathlabs.comwikipedia.org
Below is an interactive table summarizing the key enzymes involved in m1A homeostasis.
| Role | Enzyme | Cellular Location | Primary Target(s) | Function |
| Writer | TRMT6/TRMT61A | Cytoplasm | tRNA (position 58) | Adds m1A modification, enhancing translation. brightpathlabs.comthegoodscentscompany.com |
| Writer | TRMT61B | Mitochondria | mt-tRNA, mt-rRNA | Adds m1A modification. epa.govbrightpathlabs.combrightpathlabs.com |
| Writer | TRMT10C | Mitochondria | mt-tRNA (position 9) | Adds m1A modification. brightpathlabs.comthegoodscentscompany.com |
| Eraser | ALKBH1 | Cytoplasm | tRNA | Removes m1A, affecting tRNA stability and translation. epa.govwikipedia.org |
| Eraser | ALKBH3 | Cytoplasm | tRNA, mRNA | Removes m1A modification. epa.govwikipedia.orgguidetopharmacology.org |
| Eraser | ALKBH7 | Mitochondria | Mitochondrial RNA | Removes m1A modification. wikipedia.org |
| Eraser | FTO | Nucleus/Cytoplasm | mRNA, tRNA | Removes m1A modification. brightpathlabs.comwikipedia.org |
Mechanisms of m1A-Mediated Signal Transduction
The m1A modification transduces signals and elicits cellular responses primarily by altering the structural and interactive properties of RNA molecules. This is achieved through direct structural changes, the recruitment of specific binding proteins, and the subsequent impact on RNA metabolism, particularly translation. epa.govbrightpathlabs.com
Reader Proteins: The cellular effects of m1A are often mediated by a class of proteins known as "readers," which specifically recognize and bind to the m1A modification. epa.govbrightpathlabs.com The YTH domain-containing family proteins, including YTHDF1, YTHDF2, YTHDF3, and YTHDC1, have been identified as readers for m1A. wikipedia.orgepa.gov Although these proteins also bind to the more abundant N6-methyladenosine (m6A) modification, they can directly interact with m1A-containing RNA. wikipedia.orgepa.gov The binding of these reader proteins can influence various aspects of RNA metabolism, including stability, degradation, and translation efficiency. brightpathlabs.comcenmed.com For example, the binding of YTHDF1/eRF1 to an m1A site can promote the release of mRNA from the ribosome complex, thereby regulating translation elongation. brightpathlabs.com
| Reader Protein | Function | Reported Interaction |
| YTHDF1 | Promotes protein translation. epa.gov | Binds to m1A-modified RNA; can regulate translation elongation. brightpathlabs.comepa.gov |
| YTHDF2 | Affects RNA transcript stability. flybase.org | Binds to m1A-modified RNA. wikipedia.orgepa.gov |
| YTHDF3 | Works with YTHDF1 to promote translation. | Binds to m1A-modified RNA. wikipedia.orgepa.gov |
| YTHDC1 | Role in nuclear RNA processes. | Binds to m1A-modified RNA. wikipedia.orgepa.gov |
Impact on Translation: The position of the m1A modification on an mRNA transcript plays a critical role in determining its effect on translation. epa.gov
5' UTR Modification: When located in the 5' untranslated region (UTR), particularly at the first nucleotide of the transcript, m1A generally promotes translation. epa.gov It is thought to do this by destabilizing secondary structures in the 5'UTR, which facilitates ribosome scanning and translation initiation. wikipedia.org
Coding Sequence (CDS) Modification: In contrast, when m1A is located within the protein-coding sequence (CDS), it tends to inhibit translation. epa.govwikipedia.org The modification can block Watson-Crick base pairing, which interferes with the codon-anticodon interaction and can stall the ribosome. epa.gov
tRNA/rRNA Modification: Modifications on tRNA and rRNA are also integral to the translation process. The m1A58 modification in tRNA is critical for stabilizing its structure, and m1A-modified tRNAs may be preferentially recruited to ribosomes, promoting translation elongation. epa.govwikipedia.org In mitochondria, m1A modifications in both tRNA and rRNA are important for promoting protein synthesis. epa.gov
Furthermore, m1A can influence other regulatory mechanisms, such as mediating the competing endogenous RNA (ceRNA) network, where modifications in the 3'UTR of an mRNA can prevent miRNA binding. brightpathlabs.comuni.lugenesilico.pl
Functional Significance of N1 Methyladenosine in Cellular Processes
Regulation of Gene Expression
N1-methyladenosine is a key player in the intricate process of gene expression regulation. nih.govnih.gov Its influence extends to multiple stages of an mRNA's life, from its stability to the efficiency with which it is translated into a protein. nih.govnih.gov The location of the m1A modification within the mRNA molecule is a critical determinant of its specific regulatory effect. mdpi.com
Influence on Messenger RNA Stability
The stability of an mRNA molecule, which dictates how long it persists in the cell, is a crucial factor in determining the amount of protein produced. The m1A modification can influence this stability. nih.gov For instance, the demethylase ALKBH3, an "eraser" of m1A, has been shown to increase the stability of certain mRNAs, such as that of the E2F1 transcription factor, by removing the m1A mark. pnas.org This suggests that the presence of m1A can, in some contexts, mark an mRNA for degradation. Conversely, in other situations, m1A modification, particularly in the 5' untranslated region (5' UTR), is thought to promote translation by enhancing mRNA stability. nih.gov
Modulation of Translational Efficiency
The efficiency of translation, the process of synthesizing a protein from an mRNA template, is another critical control point in gene expression. This compound has been shown to modulate this process in a location-dependent manner. mdpi.comcd-genomics.com
The 5' untranslated region (5' UTR) of an mRNA is a key regulatory region for the initiation of translation. The presence of m1A in this region has been generally associated with enhanced translation. mdpi.commdpi.com Studies have revealed that m1A is enriched in the 5' UTRs of mRNAs, particularly near the start codon. nih.govepigenie.com This modification is thought to promote translation initiation by resolving secondary structures in the 5' UTR that might otherwise impede the binding of the ribosome. mdpi.com The positive charge introduced by the m1A modification can disrupt the Watson-Crick base pairing that forms these structures. nih.govmdpi.com Some research even suggests that m1A modification at the very first nucleotide of the mRNA (the +1 position) has a particularly strong promoting effect on translation. nih.gov
In contrast to its role in the 5' UTR, the presence of this compound within the coding sequence (CDS) of an mRNA, the portion that directly codes for the protein, generally has an inhibitory effect on translation. mdpi.comsemanticscholar.org The m1A modification, by disrupting the standard Watson-Crick base pairing, can interfere with the codon-anticodon interaction between the mRNA and the tRNA during translation elongation. nih.govmdpi.com This interference can lead to ribosomal stalling or premature termination of translation. mdpi.com Studies using synthetic mRNAs have demonstrated that a single m1A within the CDS can significantly reduce protein synthesis. semanticscholar.org For example, the presence of m1A within a lysine (B10760008) codon (AAA) completely blocked protein synthesis. semanticscholar.org
Impact of m1A in 5' UTR on Translation Initiation
Role in Alternative Splicing
Alternative splicing is a process that allows a single gene to code for multiple proteins by selectively including or excluding certain exons (the coding regions of a gene). While the role of other RNA modifications like N6-methyladenosine (m6A) in splicing is more established, emerging evidence suggests that m1A may also play a role. mdpi.comelifesciences.org The "reader" proteins that bind to m1A can recruit splicing factors, potentially influencing which exons are included in the final mRNA. mdpi.com One study in zebrafish brains indicated a partial involvement of internal m1A modifications in mRNA splicing. researchgate.net
Response to Cellular Stress
Cells have evolved intricate mechanisms to respond and adapt to various forms of stress, such as heat shock, oxidative stress, and nutrient deprivation. nih.govoup.com this compound has emerged as a significant player in these cellular stress responses. epigenie.comnih.gov
Under stressful conditions, the cell often halts the translation of most "housekeeping" genes to conserve energy and resources for the production of stress-protective proteins. nih.govoup.com This is often accompanied by the formation of stress granules (SGs), which are dense aggregates of stalled translation initiation complexes, including mRNAs and RNA-binding proteins. nih.govoup.com
Several studies have shown that m1A levels on mRNA increase in response to stress. epigenie.comoup.com Furthermore, both m1A-modified mRNAs and the enzymes that add the m1A mark (the TRMT6/61A complex) have been found to accumulate in stress granules. nih.govoup.comoup.com This suggests a direct role for m1A in the stress response.
Participation in Stress Granule (SG) Formation and Dynamics
Developmental and Differentiation Processes
This compound methylation is not only critical for stress responses but also plays a fundamental role in regulating gene expression during organismal development and cellular differentiation. nih.govnih.gov
The proper formation of an embryo relies on tightly controlled gene expression programs, and m1A modification is an important layer of this regulation. nih.gov A key example of its role is in embryonic erythropoiesis, the process of producing red blood cells. nih.govdntb.gov.ua Studies have shown that the enzyme Nucleomethylin (NML) is responsible for catalyzing the formation of m1A in 28S ribosomal RNA (rRNA). nih.govnih.gov The deficiency of NML in mouse embryos leads to embryonic lethality, with most deficient embryos showing severe growth retardation and a marked impairment of erythropoiesis. nih.govdntb.gov.ua
This phenotype is linked to the role of m1A in ribosome formation. The dramatic reduction of m1A in rRNA within NML-deficient cells is thought to impair protein synthesis. nih.gov Embryonic erythropoiesis is a highly proliferative process that is particularly sensitive to defects in protein production. nih.govdntb.gov.ua Therefore, the m1A modification of rRNA by NML is essential for the robust ribosome biogenesis required to support the high demand for protein synthesis during red blood cell development in the embryo. nih.govnih.gov
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process involves significant changes in gene expression, and RNA modifications like m1A are emerging as key regulators. nih.govnih.govarraystar.com The m1A modification can influence various stages of RNA metabolism, including RNA stability and translation efficiency, thereby affecting the protein landscape of the cell as it differentiates. nih.govnih.gov
For example, m1A modification is involved in the regulation of mesenchymal stem cell differentiation. researchgate.net The dynamic addition and removal of m1A by writers and erasers can fine-tune the expression of genes that are critical for lineage commitment and the acquisition of specialized cell functions. nih.govarraystar.com
The functional significance of m1A extends to organ-specific developmental programs in plants, such as fruit ripening. researchgate.net In tomato, a model species for studying fleshy fruit development, m1A modifications are prevalent in mRNA and are dynamically regulated during the ripening process. researchgate.net
| Developmental Process | Specific Context | Role of m1A | Key Findings | References |
|---|---|---|---|---|
| Embryonic Development | Erythropoiesis (Red Blood Cell Formation) | Essential for proper ribosome biogenesis and protein synthesis. | Deficiency of the m1A writer NML, which modifies rRNA, leads to impaired erythropoiesis and embryonic lethality in mice. | nih.govnih.govdntb.gov.ua |
| Cellular Differentiation | General cellular specialization | Regulates gene expression programs that define cell fate. | m1A modification is implicated in processes such as mesenchymal stem cell differentiation. | nih.govnih.govresearchgate.net |
| Organ-Specific Development | Fruit Ripening (Tomato) | Positively impacts the expression of key ripening-related genes. | m1A levels decrease during ripening, and these changes are correlated with the expression of ethylene (B1197577) pathway genes. A ripening-impaired mutant shows lower m1A levels. | researchgate.net |
Other Biological Functions
Regulation of Non-coding RNA Mechanisms (e.g., lncRNA-RBP interactions, circRNA translation)
This compound (m1A) modification extends beyond messenger RNA (mRNA) to non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), where it plays a crucial role in regulating their functions. nih.govmdpi.comnih.gov The introduction of a methyl group at the N1 position of adenosine (B11128) imparts a positive charge at physiological pH, which can disrupt Watson-Crick base pairing, alter RNA secondary and tertiary structures, and consequently influence interactions with RNA-binding proteins (RBPs). mdpi.commdpi.com
Long Non-coding RNA (lncRNA) - RBP Interactions:
Circular RNA (circRNA) Translation:
Circular RNAs are covalently closed RNA molecules that are generally considered non-coding because they lack the 5' cap structure required for canonical translation initiation. oup.com However, increasing evidence suggests that some circRNAs can be translated into proteins through cap-independent mechanisms. nih.govijbs.com While N6-methyladenosine (m6A) is a well-studied modification that can drive circRNA translation, recent findings indicate that m1A may also contribute to this process. oup.compreprints.org It is hypothesized that m1A modification within a circRNA could create an internal ribosome entry site (IRES)-like element or recruit specific initiation factors, thereby facilitating ribosome binding and translation. oup.compreprints.org Studies exploring the m1A landscape have identified this modification in circRNAs and suggested its potential role in regulating circRNA translation, particularly under specific cellular conditions like oxygen-glucose deprivation/reoxygenation in neurons. elifesciences.orgresearchgate.net
Influence on Mitochondrial Translation and Function
This compound is a prevalent modification within the mitochondrial transcriptome, found on both mitochondrial-encoded mRNA (mt-mRNA) and mitochondrial tRNA (mt-tRNA). oup.comoup.com Its presence has a profound and often dichotomous impact on mitochondrial gene expression and function.
Regulation of Mitochondrial Translation:
The effect of m1A on mitochondrial translation is highly dependent on the type of RNA modified and the location of the modification.
Inhibition via mt-mRNA Modification: When m1A is located within the coding sequence (CDS) of mitochondrial mRNAs, it generally acts as an inhibitor of translation. oup.comnih.gov The methyl group on the Watson-Crick face of the adenosine base can stall the mitochondrial ribosome (mitoribosome) during the decoding process, leading to reduced synthesis of the corresponding mitochondrial protein. oup.combiorxiv.org For example, m1A methylation at position 1374 of the mitochondrial ND5 mRNA has been shown to impede the effective translation of the ND5 protein, a core subunit of Complex I of the electron transport chain. biorxiv.org This inhibition is a key regulatory mechanism controlling the output of mitochondrial protein synthesis. oup.comoup.com
Promotion via mt-tRNA Modification: In contrast, m1A modifications in mitochondrial tRNAs are often essential for their proper structure and function, thereby promoting translation. nih.gov The m1A9 modification in human mitochondrial tRNALys is critical for its correct folding into the standard cloverleaf structure. mdpi.com Similarly, the m1A58 modification in mt-tRNALys has been shown to significantly increase mitochondrial protein synthesis. nih.govmdpi.com These modifications ensure the stability and proper function of mt-tRNAs, which are essential adaptors in the translation process. The demethylase ALKBH7 specifically erases certain m1A modifications on mitochondrial tRNAs, highlighting a dynamic regulatory control. nih.gov
Impact on Mitochondrial Function:
Dysregulation of m1A methylation in mitochondria has been linked to cellular dysfunction and disease. The TRMT10C methyltransferase-mediated m1A methylation of ND5 mRNA, leading to reduced ND5 protein levels, has been implicated in mitochondrial Complex I dysfunction, a pathological feature of Alzheimer's disease. biorxiv.org This demonstrates a direct link between a specific m1A modification event and a decline in mitochondrial respiratory capacity.
The table below summarizes the dual roles of m1A in mitochondrial translation.
| Modified RNA | Location of m1A | Effect on Translation | Specific Example |
| mt-mRNA | Coding Sequence (CDS) | Inhibition | m1A in ND5 transcript impedes its translation. biorxiv.org |
| mt-tRNA | Position 9 (e.g., tRNALys) | Promotion (via proper folding) | m1A9 is indispensable for the cloverleaf structure of mt-tRNALys. mdpi.com |
| mt-tRNA | Position 58 (e.g., tRNALys) | Promotion | m1A58 in mt-tRNALys strongly increases protein synthesis. nih.govmdpi.com |
Advanced Methodologies for N1 Methyladenosine Detection and Mapping
Global Quantification Techniques
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) for m1A is a competitive immunoassay designed for the rapid detection and quantification of total m1A. cellbiolabs.comraybiotech.comcellbiolabs.com In this assay, a microplate is pre-coated with m1A-BSA conjugate. mybiosource.com Samples containing unknown amounts of m1A and a known m1A standard are added to the wells. An anti-m1A antibody is then introduced, which competes for binding to the m1A in the sample and the m1A coated on the plate. mybiosource.com The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction. raybiotech.commybiosource.com The intensity of the resulting color is inversely proportional to the amount of m1A in the sample, allowing for quantification by comparison to a standard curve. raybiotech.comcellbiolabs.com This method is sensitive, with some kits able to detect m1A levels as low as 2 ng/mL. cellbiolabs.comcellbiolabs.com
Table 1: Characteristics of 1-Methyladenosine (m1A) ELISA Kits
| Feature | Description | Source(s) |
| Assay Type | Competitive Enzyme Immunoassay | raybiotech.com, cellbiolabs.com |
| Sample Types | Urine, Serum, Plasma, Extracted RNA | cellbiolabs.com, raybiotech.com, biocat.com |
| Detection Principle | Colorimetric; signal is inversely proportional to m1A concentration. | raybiotech.com |
| Sensitivity | Approximately 2 ng/mL to 2.544 ng/mL | cellbiolabs.com, raybiotech.com |
| Key Reagents | m1A-coated microplate, Anti-m1A antibody, HRP-conjugated secondary antibody, TMB substrate. | raybiotech.com, mybiosource.com |
Dot Blot Assays
Dot blot assays offer a simple and rapid method for the semi-quantitative and quantitative detection of global m1A levels in RNA and other biological samples. biocat.comabcam.comptglab.com In this technique, total RNA or other samples are spotted onto a nitrocellulose or nylon membrane. abcam.comptglab.com The membrane is then incubated with a specific anti-m1A antibody, which binds to the m1A present in the samples. abcam.comptglab.com A secondary antibody conjugated to an enzyme like HRP is then used for detection via chemiluminescence or a colorimetric reaction. ptglab.com The intensity of the resulting spot is proportional to the amount of m1A in the sample. This method allows for a visual and quantifiable comparison of m1A levels between different samples. biocat.comabcam.com To ensure the specificity of the binding, a control experiment is often performed where the primary antibody is pre-incubated with free m1A nucleoside to inhibit its binding to the membrane-bound RNA. abcam.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Quantification
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the absolute quantification of m1A. arraystar.comcd-genomics.com This technique involves the enzymatic digestion of RNA into individual nucleosides. cd-genomics.com The resulting mixture of nucleosides is then separated by liquid chromatography and detected by tandem mass spectrometry. cd-genomics.commdpi.com By using a stable isotope-labeled internal standard, such as ¹³C-labeled m1A, precise quantification of the amount of m1A per unit of RNA can be achieved. researchgate.net LC-MS/MS is considered a gold-standard method due to its high specificity and quantitative accuracy, though it does not provide information on the location of the m1A modification within the RNA sequence. nih.gov This technique is invaluable for validating the global m1A levels determined by other methods and for detailed studies of m1A metabolism. nih.gov
Site-Specific and Transcriptome-Wide Mapping Approaches
To understand the functional consequences of m1A modification, it is essential to identify its precise location within RNA molecules. Site-specific and transcriptome-wide mapping approaches have been developed to pinpoint m1A residues at single-nucleotide or near-single-nucleotide resolution.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq/m1A-seq)
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq), also referred to as m1A-seq, is a powerful technique for transcriptome-wide mapping of m1A. cd-genomics.commdpi.comoup.com The method involves fragmenting total RNA and then using an m1A-specific antibody to immunoprecipitate the RNA fragments containing the m1A modification. cd-genomics.comcd-genomics.com These enriched fragments are then sequenced using next-generation sequencing (NGS) technologies. cd-genomics.com By comparing the sequenced fragments from the immunoprecipitated (IP) sample to a control (input) sample that has not been enriched, it is possible to identify regions of the transcriptome that are enriched for m1A. cd-genomics.comoup.com This approach has revealed that m1A is present in thousands of gene transcripts in eukaryotes and is often located in the 5' untranslated region (UTR), particularly around translation initiation sites. cd-genomics.comcd-genomics.com
Table 2: Key Features of MeRIP-seq for m1A Mapping
| Feature | Description | Source(s) |
| Principle | Antibody-based enrichment of m1A-containing RNA fragments followed by high-throughput sequencing. | cd-genomics.com, cd-genomics.com |
| Output | Transcriptome-wide map of m1A-enriched regions (peaks). | oup.com, frontiersin.org |
| Resolution | Provides the location of m1A-enriched regions, which can be further refined to single-nucleotide resolution. | cd-genomics.com, nih.gov |
| Applications | Identification of m1A distribution patterns, discovery of m1A-modified transcripts, and analysis of the relationship between m1A and gene expression. | frontiersin.org, bjbms.org |
Reverse Transcription-Based Methods for Identification (e.g., RT-roadblocks, Mismatch Analysis)
The presence of a methyl group on the N1 position of adenosine (B11128) disrupts the Watson-Crick base-pairing face of the nucleoside. mdpi.com This disruption can impede the progression of reverse transcriptase (RT) during the synthesis of complementary DNA (cDNA), a process central to many RNA sequencing techniques. rna-seqblog.comnih.gov This phenomenon, known as an "RT-roadblock" or "RT-arrest," results in the premature termination of the cDNA strand at or near the site of the m1A modification. nih.govpnas.orgresearchgate.net
In addition to causing the polymerase to stall, the m1A modification can also lead to the misincorporation of nucleotides into the newly synthesized cDNA strand. nih.govresearchgate.net Reverse transcriptase may "read through" the m1A modification but incorporate a non-complementary deoxynucleotide triphosphate (dNTP) opposite the modified base. nih.gov
Both RT-arrest and mismatch signatures can be detected in high-throughput sequencing data and used to map m1A sites at single-nucleotide resolution. researchgate.netoup.com The specific pattern of arrest and misincorporation can be dependent on the sequence context surrounding the m1A modification. nih.govoup.com By analyzing these signatures, researchers can identify potential m1A sites without the need for antibody-based enrichment. researchgate.net Some advanced methods, like m1A-ID-seq, combine antibody enrichment with the analysis of truncation signatures to enhance the precision of m1A site identification. nih.gov
Ligation-Assisted Differentiation for Single-Base Resolution
Ligation-assisted differentiation is a quantitative method for detecting m1A in mRNA with single-base resolution. acs.org This approach leverages the principle that the methyl group on the N1 position of adenosine interferes with the canonical Watson-Crick base pairing between adenosine and uridine (B1682114). acs.orgmdpi.com This disruption significantly reduces the efficiency of certain RNA or DNA ligases in joining adjacent nucleic acid probes hybridized to the RNA template at the site of potential modification. acs.orgnih.gov
The methodology involves the following key steps:
Probe Hybridization: Two specific DNA probes are designed to hybridize to the target RNA sequence, immediately flanking the adenosine site of interest.
Ligation Reaction: A DNA ligase is added to the reaction. If the target adenosine is unmodified, it forms a standard base pair with the uridine in a complementary probe, and the ligase efficiently joins the two DNA probes. However, if the adenosine is methylated (m1A), the distorted base pairing hinders the ligase's activity, resulting in a significantly lower amount of ligated product. acs.orgnih.gov
Quantitative Analysis: The amount of ligated product is quantified using a highly sensitive technique such as quantitative real-time PCR (qPCR). By comparing the ligation efficiency on a target RNA to that of an unmodified control sequence, the abundance of m1A at that specific site can be determined. acs.org
Researchers have screened various ligases to optimize this method, finding that T3 DNA ligase provides excellent discrimination between adenosine and m1A. acs.orgnih.gov This technique has been successfully applied to detect and quantify m1A at specific positions in cellular mRNA, such as at position 1674 of the bromodomain-containing 2 (BRD2) mRNA in HEK293T cells. acs.orgnih.gov Furthermore, studies using this method have revealed significantly decreased m1A levels at this site in lung carcinoma tissues compared to adjacent normal tissues, suggesting a potential role for site-specific m1A modification in carcinogenesis. acs.orgnih.gov
Single-Molecule Real-Time (SMRT) Sequencing for Direct Detection
Single-Molecule Real-Time (SMRT) sequencing, developed by Pacific Biosciences, offers a powerful approach for the direct detection of RNA modifications, including m1A, without the need for chemical labeling or antibody-based enrichment. pacb.comnih.gov This technology observes the activity of a single DNA polymerase enzyme as it synthesizes a complementary strand from a single nucleic acid template in real-time. wikipedia.org
The core of SMRT sequencing is the zero-mode waveguide (ZMW), a nanophotonic structure that illuminates a very small observation volume. wikipedia.org Within each ZMW, a single polymerase is anchored to the bottom. As fluorescently labeled nucleotides are incorporated into the growing strand, they emit a light pulse that is captured by a detector. nih.govwikipedia.org The presence of a modified base in the template strand, such as m1A, can alter the kinetics of the polymerase. pacb.com This includes the duration of the light pulse (pulse width) and the time between successive pulses (interpulse duration).
By analyzing these kinetic signatures, SMRT sequencing can directly identify the location of modified nucleotides within the primary sequence. pacb.comnih.gov Different modifications cause distinct kinetic changes, allowing for their discrimination. pacb.com While initially demonstrated for DNA modifications like N6-methyladenine (m6A) and 5-methylcytosine (B146107) (m5C), the principle is applicable to the direct sequencing of RNA and the detection of m1A. pacb.commdpi.com This method is particularly advantageous due to its long read lengths, which facilitate the mapping of modifications even in complex and repetitive regions of the transcriptome. pacb.comnih.gov
Bioinformatic Analysis of m1A Data
Following high-throughput sequencing, sophisticated bioinformatic analysis is required to process the large datasets, identify m1A sites, and interpret their biological significance.
Peak Calling and Motif Discovery
A primary step in analyzing data from m1A-immunoprecipitation sequencing (m1A-IP-seq or m1A-seq) is "peak calling." This process identifies regions in the transcriptome that are significantly enriched for m1A. Algorithms like MACS2 (Model-based Analysis of ChIP-Seq) are commonly used for this purpose. ucr.edu The analysis compares the sequencing read counts in the m1A-immunoprecipitated (IP) sample to a control "input" sample (fragmented RNA without IP). cd-genomics.com Regions with a statistically significant enrichment of reads in the IP sample are identified as m1A "peaks." elifesciences.org
Once m1A peaks are identified, the next step is often motif discovery to determine if there is a consensus sequence context for the modification. Tools such as the MEME (Multiple Em for Motif Elicitation) suite are employed to search for overrepresented sequence patterns within the peak regions. nih.govnih.gov This analysis has revealed several consensus motifs associated with m1A, although their prevalence can vary between cell types and RNA species. nih.gov
| Motif | Description | Associated Methyltransferase | Reference |
| GUUCRA | A tRNA T-loop-like motif. | TRMT6/61A | nih.govimrpress.com |
| GA-rich | A degenerate purine-rich motif, particularly prevalent in mRNA. | Not fully established | elifesciences.orgnih.gov |
| TSS-proximal | No specific sequence motif, but defined by location at the first transcribed nucleotide. | Not fully established | nih.gov |
This table is interactive. Click on the headers to sort.
The discovery of these motifs provides insights into the mechanisms of m1A deposition. For instance, the identification of the GUUCRA motif led to the discovery that the TRMT6/61A methyltransferase complex, known to modify tRNA, is also responsible for a subset of m1A modifications in mRNA. nih.gov
Integration with Gene Expression Data (RNA-seq)
To understand the functional consequences of m1A modification, it is crucial to integrate m1A mapping data with transcriptome-wide gene expression data, typically obtained from standard RNA sequencing (RNA-seq). cd-genomics.com This integrative analysis allows researchers to correlate the presence and level of m1A modification with changes in mRNA stability, splicing, and translation efficiency. rna-seqblog.comfrontiersin.org
By comparing the expression levels of genes with and without m1A peaks, or by analyzing how changes in m1A levels (e.g., after knockdown of a methyltransferase) affect gene expression, functional roles can be inferred. nih.gov For example, such analyses have shown that m1A modifications located in the 5' untranslated region (UTR), particularly near the translation start site, are positively correlated with protein production, suggesting a role in enhancing translation initiation. cd-genomics.com Conversely, m1A in the coding region has been associated with translational inhibition. cd-genomics.com
Furthermore, integrating m1A profiles with RNA-seq data from different biological conditions or disease states, such as cancer, can reveal how dynamic m1A modifications contribute to gene expression programs that drive cellular processes and pathologies. frontiersin.orgnih.gov Differential expression analysis between m1A-modified and unmodified transcripts can identify specific genes and pathways regulated by this epitranscriptomic mark. nih.gov
Pathobiological Implications of Dysregulated N1 Methyladenosine
Aberrant m1A Modification in Oncogenesis
The dysregulation of m1A modification is increasingly recognized as a significant factor in the development and progression of various cancers. researchgate.net Altered m1A patterns can impact fundamental cellular processes that are hallmarks of cancer, including cell proliferation, apoptosis, and metabolism. x-mol.net
N1-methyladenosine modifications and the enzymes that regulate them are deeply involved in controlling cell proliferation and apoptosis, two processes critical to tumor formation. x-mol.net The m1A regulators, such as the methyltransferase complex TRMT6/TRMT61A and the demethylase ALKBH3, have been shown to promote the proliferation of cancer cells in various malignancies, including colorectal, gastric, and prostate cancers, as well as glioma and hepatocellular carcinoma. x-mol.net For instance, the TRMT6/TRMT61A complex, which installs the m1A modification, has been found to influence the proliferation and apoptosis of tumor cells. nih.gov In bladder cancer, depletion of the TRMT6/TRMT61A complex has been shown to reduce cell proliferation. nih.gov Conversely, the demethylase ALKBH3 can also promote cancer cell proliferation. nih.gov The mechanism often involves the modulation of specific tRNA or mRNA targets that code for proteins essential for cell growth and survival. By altering the stability or translation of these RNAs, dysregulated m1A modification can tip the balance in favor of uncontrolled cell division and resistance to programmed cell death (apoptosis). x-mol.netnih.gov
Dysregulated m1A modification has a profound impact on cellular metabolism and cell cycle control in cancer. x-mol.netelifesciences.org Tumor cells often reprogram their metabolic pathways to support rapid growth, and m1A modification appears to be a key regulatory layer in this process. For example, the demethylase ALKBH3 has been shown to stimulate glycolysis in cancer cells by modifying the mRNA of ATP synthase F1 subunit delta (ATP5D). x-mol.net In liver cancer, the TRMT6/TRMT61A complex enhances the translation of peroxisome proliferator-activated receptor delta (PPARδ), which in turn promotes the synthesis of cholesterol. researchgate.netmdpi.com This metabolic shift can provide the building blocks and energy required for continuous cell proliferation.
With respect to the cell cycle, aberrant m1A modification can influence the expression of key regulatory proteins. elifesciences.org In lung and bladder cancers, the knockdown of ALKBH3 leads to cell cycle arrest at the G1 phase, which is mediated by an increase in the expression of cell-cycle arrest proteins p21 and p27. x-mol.netfrontiersin.org This suggests that in these cancers, elevated ALKBH3 activity helps to accelerate the G1/S phase transition, thereby promoting tumor cell growth. frontiersin.org
The role of aberrant m1A modification has been particularly well-studied in specific cancer types, revealing distinct molecular mechanisms.
In hepatocellular carcinoma (HCC), a common type of liver cancer, this compound methylation in tRNA is significantly elevated in tumor tissues. mdpi.comfrontiersin.org This increase is driven by the high expression of the m1A methyltransferase complex TRMT6/TRMT61A. mdpi.com Mechanistically, the TRMT6/TRMT61A complex increases m1A methylation in a subset of tRNAs, which enhances the translation of peroxisome proliferator-activated receptor delta (PPARδ). mdpi.comfrontiersin.org The resulting increase in PPARδ protein levels triggers a cascade of events, including the promotion of cholesterol synthesis. mdpi.comresearchgate.net
The increased cholesterol synthesis, driven by the upregulation of PPARδ in liver cancer, plays a crucial role in activating the Hedgehog signaling pathway. x-mol.netmdpi.com This activation is critical for the self-renewal of liver cancer stem cells (CSCs) and ultimately drives liver tumorigenesis. mdpi.comresearchgate.net The TRMT6/TRMT61A-m1A-PPARδ-cholesterol synthesis axis represents a key oncogenic pathway in HCC. mdpi.comfrontiersin.org
In bladder cancer, the TRMT6/TRMT61A complex is also overexpressed, leading to increased m1A modification on tRNA-derived fragments (tRFs). elifesciences.org This dysregulation of the tRF targetome has been linked to the pathogenesis of bladder cancer. nih.gov Specifically, m1A modification in a subset of tRFs has been found to prevent them from silencing target genes involved in the unfolded protein response pathway, leading to increased expression of genes that promote cell survival. biorxiv.org
Table 1: Role of Dysregulated m1A in Oncogenesis
| Cancer Type | Key m1A Regulator(s) | Molecular Mechanism | Cellular Outcome |
|---|---|---|---|
| Liver Cancer (HCC) | TRMT6/TRMT61A (Upregulated) | Increased m1A in tRNA -> Enhanced PPARδ translation -> Increased cholesterol synthesis -> Activation of Hedgehog signaling | Promotes self-renewal of cancer stem cells and tumorigenesis. x-mol.netmdpi.comfrontiersin.orgresearchgate.net |
| Bladder Cancer | TRMT6/TRMT61A (Upregulated) | Increased m1A on tRFs -> Dysregulation of tRF targetome -> Increased expression of pro-survival genes in the unfolded protein response pathway | Reduced cellular stress and enhanced cell survival. nih.govelifesciences.orgbiorxiv.org |
| Lung Cancer | ALKBH3 (Upregulated) | Decreased m1A -> Modulation of p21/p27 expression | Promotes cell cycle progression. x-mol.netfrontiersin.org |
| Breast & Ovarian Cancer | ALKBH3 (Upregulated) | Demethylation of CSF1 mRNA | Enhanced mRNA stability and increased cancer cell invasion. |
Specific Mechanisms in Cancer Types (e.g., Liver Tumorigenesis, Bladder Cancer)
Upregulation of PPARδ Expression
Role in Neurological Diseases
Emerging evidence suggests that dysregulated this compound modification also plays a significant role in the pathogenesis of various neurological diseases. mdpi.com The intricate functions of the nervous system rely on precise gene expression, and alterations in m1A levels can disrupt neuronal function and contribute to neurodegeneration. mdpi.comresearchgate.net
In the context of Alzheimer's disease (AD) , studies have shown dysregulated m1A methylation in both mitochondrial and cytosolic tRNAs. x-mol.net Hypomethylation of these tRNAs was observed in an AD mouse model, which was correlated with decreased expression of the m1A methyltransferases TRMT10C, HSD17B10, and TRMT61A. x-mol.netelifesciences.org Knockdown of these enzymes was found to worsen the disease phenotype in a Drosophila model of tauopathy, suggesting that reduced m1A modification in tRNAs may contribute to AD pathogenesis. x-mol.net Furthermore, enhanced m1A methylation of the mitochondrial mRNA ND5, which codes for a subunit of the respiratory chain complex I, has been observed in an AD cell model and in patients. researchgate.netnih.gov This increased methylation, catalyzed by TRMT10C, leads to the repression of ND5 translation and subsequent mitochondrial dysfunction, a key hallmark of AD. researchgate.netnih.gov
The role of m1A has also been investigated in other neurodegenerative disorders . In diseases caused by CAG repeat expansions, such as Huntington's disease, the adenosine (B11128) in the repeat RNA can be methylated to m1A by TRMT61A. mdpi.com The level of m1A in this RNA increases with the length of the repeat, and it has been shown to bind directly to the protein TDP-43, promoting its mislocalization and aggregation, which are pathological features of these diseases. mdpi.com This m1A modification in CAG repeat RNA has been demonstrated to contribute to neurodegeneration in C. elegans and Drosophila models. mdpi.com
Furthermore, m1A modification is dynamically regulated in response to neuronal stress, such as in cerebral ischemia-reperfusion injury , a pathological process in many neurological diseases. nih.gov In a mouse model of this condition, the levels and patterns of mRNA m1A modification were significantly altered, with the changes being enriched in pathways related to neurological diseases. nih.gov This suggests that m1A modification plays a dynamic and important role in the neuronal response to injury and may be involved in processes such as neuronal apoptosis. nih.gov
Response to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury
Oxygen-glucose deprivation/reoxygenation (OGD/R) is an in vitro model that mimics the cellular stress of ischemic-reperfusion injury, a key pathological process in stroke and other neurological conditions. elifesciences.orgresearchgate.net Research has shown that m1A modification of messenger RNA (mRNA) is abundant in primary neurons and is dynamically regulated in response to OGD/R. researchgate.netnih.gov
Studies using a mouse cortical neuron OGD/R model have demonstrated that the levels and patterns of m1A modification change significantly upon OGD/R induction. nih.gov This suggests that m1A is a critical component of the cellular response to this type of stress. The number of m1A-modified RNAs, including mRNAs, long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), was found to increase following OGD/R treatment. elifesciences.org This dynamic regulation points to a functional role for m1A in managing neuronal injury. researchgate.netnih.gov
Further investigation has revealed a positive correlation between these differential m1A modifications and the expression of the associated genes. nih.gov The distribution of m1A peaks in cortical neurons is concentrated in the 5' and 3' untranslated regions (UTRs) of mRNAs, and the location of these peaks influences gene expression differently. nih.gov This suggests that m1A modification is a key regulator of neuronal gene expression programs activated during OGD/R. nih.gov The enzymes potentially responsible for regulating m1A in neurons during OGD/R induction have been identified as Trmt10c, Alkbh3, and Ythdf3. nih.gov
Table 1: Research Findings on m1A in OGD/R Injury
| Finding | Model System | Implication | Reference |
|---|---|---|---|
| m1A modification is abundant and dynamically regulated in neurons during OGD/R. | Mouse Cortical Neuron OGD/R Model | m1A is involved in the neuronal stress response. | nih.gov |
| OGD/R increases the number of m1A-modified mRNAs, lncRNAs, and circRNAs. | Mouse Primary Neurons | Suggests a widespread role for m1A in post-transcriptional regulation following ischemic injury. | elifesciences.org |
| Differential m1A methylation is positively correlated with gene expression. | Mouse Cortical Neurons | m1A modification can upregulate genes involved in the OGD/R response. | nih.gov |
| m1A peaks are enriched in 5' and 3' UTRs of neuronal mRNAs. | Mouse Cortical Neurons | The location of m1A modification dictates its regulatory effect on gene expression. | nih.gov |
| Trmt10c, Alkbh3, and Ythdf3 may be key m1A-regulating enzymes in OGD/R. | Mouse Cortical Neurons | Identifies potential therapeutic targets for modulating the m1A response to neuronal injury. | nih.gov |
Potential Involvement in Neuronal Apoptosis
Neuronal apoptosis, or programmed cell death, is a critical event in the pathology of neurodegenerative diseases and ischemic brain injury. e-neurospine.org Emerging evidence highlights a potential link between m1A modification and neuronal apoptosis, particularly in the context of OGD/R injury. nih.govresearchgate.net
Studies have explicitly pointed to a relationship between the dynamic changes in m1A modification and the induction of neuronal apoptosis following OGD/R. researchgate.netnih.gov While the precise mechanisms are still under investigation, the correlation suggests that the dysregulation of m1A-modified genes could influence apoptotic pathways. The alteration of gene expression through m1A modification may affect the balance of pro-apoptotic and anti-apoptotic factors within the neuron, ultimately determining its fate after an ischemic insult. nih.gov The systematic analysis of the m1A landscape in neurons undergoing OGD/R provides a foundation for exploring how this RNA modification contributes to programmed cell death in neurological damage. elifesciences.orgnih.gov
Other Disease Associations and Mechanistic Insights
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. nih.gov Several studies have identified a link between 1-methyladenosine and RA, suggesting its potential as a disease biomarker. sigmaaldrich.com Urinary levels of 1-methyladenosine have been observed to increase in patients with active rheumatoid arthritis. caymanchem.comnetascientific.com
This elevation of m1A is thought to reflect increased cellular turnover and metabolic activity associated with the inflammatory process in RA. mdpi.com RNA modifications, including m1A, are increasingly recognized as contributors to the development of RA by regulating gene expression in immune cells. mdpi.com While the direct mechanistic role of m1A in the pathogenesis of RA is still being elucidated, its correlation with disease activity points to its involvement in the underlying inflammatory pathways. caymanchem.commdpi.com
Table 2: 1-Methyladenosine in Rheumatoid Arthritis
| Observation | Sample Type | Significance | Reference(s) |
|---|---|---|---|
| Elevated levels of 1-methyladenosine. | Urine | Correlates with active disease state. | caymanchem.com, netascientific.com |
| Increased m1A is associated with RA. | Not specified | Potential as a disease biomarker. | sigmaaldrich.com |
| RNA modifications contribute to RA pathogenesis. | Not specified | m1A may regulate genes involved in autoimmunity and inflammation. | mdpi.com |
Infectious Diseases and Host Response
The interplay between pathogens and the host's cellular machinery is critical in determining the course of an infectious disease. RNA modifications are an emerging area of interest in this host-pathogen interaction. nih.govfrontiersin.org
A notable example of m1A's involvement comes from studies on the Human Immunodeficiency Virus (HIV). Research has shown that treating freshly isolated human peripheral blood monocytes with 1-methyladenosine enables the replication of R5 HIV, a strain of the virus that typically does not replicate in these cells. karger.comscispace.com This finding suggests that m1A can create a cellular environment permissive to viral infection. The study further demonstrated that 1-methyladenosine treatment induced the production of CCL2 and IL-10, which in turn enhanced the expression of the CCR5 co-receptor, essential for R5 HIV entry into cells. karger.com
This indicates that m1A can modulate the host immune response, inadvertently facilitating viral replication. The antiviral compound glycyrrhizin (B1671929) was found to inhibit this m1A-induced HIV replication by blocking the production of CCL2 and IL-10 and subsequent CCR5 expression. karger.comscispace.com While much of the research on RNA modifications in virology has focused on N6-methyladenosine (m6A), these findings highlight a specific, direct role for m1A in modulating host susceptibility to a significant human pathogen. nih.govelifesciences.orgfrontiersin.org
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| 1-Methyladenosine | 89966 |
| Glycyrrhizin | 14982 |
| IL-10 | Not Applicable (Protein) |
Future Perspectives in N1 Methyladenosine Research
Elucidation of Novel m1A Regulatory Enzymes and Interacting Proteins
The current landscape of m1A regulation involves a known set of "writer" (methyltransferases), "eraser" (demethylases), and "reader" proteins. However, the full cast of characters orchestrating the m1A epitranscriptome is likely far from complete. Future research will undoubtedly focus on identifying and characterizing novel enzymes and proteins that modulate m1A deposition, removal, and downstream signaling.
While enzymes like TRMT6/TRMT61A, TRMT10C, and TRMT61B are established m1A writers, and ALKBH1 and ALKBH3 act as erasers, there are hints of a more complex regulatory network. elifesciences.orgelifesciences.org For instance, the discovery that some tRNA m1A methyltransferases can also modify mRNA suggests a broader substrate scope for these enzymes than previously appreciated. nih.gov The search for new m1A regulators will likely involve a combination of proteomic approaches, genetic screens, and bioinformatic predictions to identify proteins that physically associate with m1A-modified RNA or influence m1A levels.
Furthermore, the identification of novel "reader" proteins is crucial for understanding how the m1A mark is translated into a functional consequence. While YTHDF1, YTHDF2, and YTHDF3 have been identified as m1A readers, their binding affinity is reportedly lower for m1A compared to N6-methyladenosine (m6A), suggesting the existence of more specific m1A-binding proteins. nih.govtandfonline.com Uncovering these novel readers and their specific cellular contexts will be key to deciphering the diverse functional outcomes of m1A modification.
Advancements in High-Throughput and Single-Cell m1A Profiling
The development of high-throughput sequencing methods, such as m1A-seq, has been instrumental in mapping the m1A landscape across the transcriptome. cd-genomics.com These techniques typically rely on immunoprecipitation of m1A-containing RNA fragments followed by deep sequencing. cd-genomics.com However, these methods often provide a bulk analysis of a cell population, masking the inherent heterogeneity between individual cells.
A major leap forward in m1A research will come from the advancement of single-cell m1A profiling technologies. nih.gov High-throughput single-cell analysis platforms are already revealing rare cell populations and cellular variations in other contexts. nih.gov Adapting these technologies for m1A detection will be crucial for understanding cell-to-cell variability in m1A deposition and its functional consequences in complex tissues and diseases like cancer. nih.gov
Furthermore, improving the resolution and accuracy of current high-throughput methods is an ongoing goal. Challenges remain, such as potential cross-reactivity of antibodies with other modifications, which has led to overestimation of m1A prevalence in some studies. acs.org The development of new chemical or enzymatic methods for specifically labeling and detecting m1A will be critical for generating more accurate and reliable transcriptome-wide maps. Technologies like Microwell-seq, which allow for high-throughput single-cell transcriptomic profiling, could be adapted for m1A analysis, offering a powerful tool to dissect the dynamics of m1A in individual cells. rna-seqblog.combiorxiv.orgcytosurge.com
Exploration of m1A in Diverse Biological Systems and Organisms
Much of the current knowledge about m1A has been generated from studies in mammalian cell lines and a few model organisms. researchgate.net However, the functional significance of m1A is likely to vary across different biological systems and in response to diverse environmental stimuli. A crucial future direction is to expand the exploration of m1A to a wider range of organisms and biological contexts.
For example, m1A has been found in various types of RNA in prokaryotes and eukaryotes, with its presence in tRNA and rRNA being particularly abundant. researchgate.net In humans, m1A modifications in mitochondrial tRNA have been linked to mitochondrial diseases. acs.org Furthermore, m1A has been implicated in the stress responses of plants. nih.gov Investigating the role of m1A in these and other underexplored systems, such as different developmental stages, various tissue types, and in response to different environmental stressors, will provide a more comprehensive understanding of its biological roles.
Q & A
Q. What methodologies are most reliable for detecting and quantifying 1-methyladenosine in biological samples?
- Methodological Answer: Inhibition ELISA and high-performance liquid chromatography (HPLC) are widely used. Inhibition ELISA employs monoclonal antibodies (e.g., AMA-2) specific to m1A, which competes with immobilized m1A-BSA conjugates for antibody binding. Detection limits can reach ~2 pmol, with validation against HPLC for accuracy (recovery rates: 97–112%) . Urine samples are typically diluted (8–32×) and normalized to creatinine levels to account for concentration variability .
Q. How can researchers validate 1-methyladenosine as a biomarker in cancer studies?
- Methodological Answer: Use case-control studies comparing m1A levels in cancer patients versus healthy donors. For example, urinary m1A levels in healthy subjects average 1.91 ± 0.66 nmol/μmol creatinine, with a diagnostic cutoff of 3.23 nmol/μmol creatinine (mean + 2 SD). Elevated levels are observed in leukemia (86% positivity), esophageal cancer (67%), and colon cancer (50%) . Statistical validation requires triplicate measurements and normalization to creatinine to minimize intra-sample variability .
Q. What are the key considerations for preparing and storing biological samples for m1A analysis?
- Methodological Answer: Urine samples should be collected randomly, diluted in PBS, and stored at –80°C to prevent degradation. For RNA studies, isolate RNA using guanidinium thiocyanate-phenol-chloroform extraction to preserve modifications like m1A. Include RNase inhibitors during RNA extraction to avoid artifactual changes .
Advanced Research Questions
Q. How do methyltransferases like Trm10p and TK0422p catalyze m1A formation in tRNA, and what factors influence their activity?
- Methodological Answer: Trm10p homologs methylate adenosine at the N1 position, with Saci_1677p targeting tRNA-A8. TK0422p uniquely catalyzes both m1A and m1G, influenced by pH-dependent protonation states. At pH >9.5, m1G formation increases due to deprotonation of guanosine’s N1 site. Study these enzymes using in vitro methylation assays with radiolabeled SAM (S-adenosylmethionine) and tRNA substrates . Structural analysis (e.g., X-ray crystallography) can identify conserved residues critical for substrate recognition .
Q. What challenges arise in distinguishing m1A from other RNA modifications using sequencing technologies?
- Methodological Answer: m1A causes reverse transcription (RT) arrest and misincorporation in RNA-Seq, but its signature is sequence- and structure-dependent. For example, m1A in unstructured regions produces higher misincorporation rates (e.g., G or T mismatches) compared to base-paired regions. Use specialized protocols like AlkB-treated RNA-Seq to reduce false positives, as ALKBH3 demethylates m1A . Cross-validate findings with LC-MS/MS, which quantifies m1A via calibration curves and isotopic labeling .
Q. How can researchers address antibody cross-reactivity in m1A detection assays?
- Methodological Answer: Validate antibody specificity using competitive ELISA with structurally similar nucleosides (e.g., 6-methyladenosine, 1-methylguanosine). AMA-2 shows no cross-reactivity with these analogs, confirming its specificity for the N1-methyl group and adenine base . For RNA applications, combine immunoprecipitation (IP) with dot-blot assays using recombinant antibodies (e.g., ab208196), and verify results via mutagenesis (e.g., disrupting m1A sites in tRNA) .
Q. What experimental designs are optimal for studying m1A’s role in epigenetic regulation or disease mechanisms?
- Methodological Answer: Use knockout models (e.g., Rrp8 or Bmt2 deletions in yeast) to assess m1A’s impact on rRNA function . For disease models, profile m1A levels in patient-derived biofluids (serum/urine) and correlate with clinical outcomes. Incorporate dose-response meta-analyses to evaluate m1A’s association with cancer progression or rheumatoid arthritis activity . Ensure studies adhere to ethical guidelines for human subject research, including informed consent and IRB approval .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
